molecular formula C17H16O5 B14751160 Tetrahydrodeoxoaflatoxin B1 CAS No. 1503-44-2

Tetrahydrodeoxoaflatoxin B1

Cat. No.: B14751160
CAS No.: 1503-44-2
M. Wt: 300.30 g/mol
InChI Key: QXRAODUQDRHZQC-DYZYQPBXSA-N
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Description

Tetrahydrodeoxoaflatoxin B1 is a modified derivative of aflatoxin B1, a mycotoxin produced by Aspergillus species. Its molecular formula is C₁₇H₁₆O₅, with a monoisotopic mass of 300.09976 Da and an InChIKey identifier of QXRAODUQDRHZQC-DYZYQPBXSA-N . Structurally, it features a tetrahydro (four added hydrogens) modification and a deoxygenation (loss of one oxygen atom) compared to aflatoxin B1 (C₁₇H₁₂O₆).

Properties

CAS No.

1503-44-2

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one

InChI

InChI=1S/C17H16O5/c1-19-11-7-12-14(10-5-6-20-17(10)21-12)15-13(11)8-3-2-4-9(8)16(18)22-15/h7,10,17H,2-6H2,1H3/t10-,17+/m0/s1

InChI Key

QXRAODUQDRHZQC-DYZYQPBXSA-N

Isomeric SMILES

COC1=C2C3=C(CCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1

Canonical SMILES

COC1=C2C3=C(CCC3)C(=O)OC2=C4C5CCOC5OC4=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrodeoxoaflatoxin B1 involves the hydrogenation of aflatoxin B1. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective reduction of the aflatoxin B1 molecule to its tetrahydrodeoxo form .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial hydrogenation reactors, which can handle higher volumes of reactants and maintain precise control over reaction conditions. The purification of the final product is achieved through chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrodeoxoaflatoxin B1 can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Further reduction can be achieved using stronger reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce further reduced forms of the compound .

Scientific Research Applications

Tetrahydrodeoxoaflatoxin B1 has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrahydrodeoxoaflatoxin B1 involves its interaction with cellular components, leading to various biological effects. The compound can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. It also induces oxidative stress by generating reactive oxygen species, which can damage cellular structures and disrupt normal cellular functions .

Comparison with Similar Compounds

Aflatoxin B1

  • Molecular Formula : C₁₇H₁₂O₆
  • Key Differences: Aflatoxin B1 contains an unsaturated bifuran ring and an additional oxygen atom, making it highly reactive and carcinogenic.

Dihydroaflatoxin B1

  • Molecular Formula : Likely C₁₇H₁₄O₆ (inferred from naming conventions).
  • Safety Data :
    • Safety protocols include S53 (avoid exposure), S36/37 (wear protective clothing/gloves), and S45 (seek immediate medical attention if exposed) .
    • Classified under UN 3462 (hazardous substance, toxicity category 6.1) .
  • Comparison :
    • Dihydroaflatoxin B1 retains the oxygen atom but has two additional hydrogens (dihydro modification), whereas Tetrahydrodeoxoaflatoxin B1 combines tetrahydro and deoxygenation changes. These structural differences may lead to distinct metabolic pathways and toxicological profiles .

Aflatoxin B2

  • Molecular Formula : C₁₇H₁₄O₆.
  • Key Differences :
    • Aflatoxin B2 is a dihydro derivative of aflatoxin B1 but retains all oxygen atoms.
    • This compound’s deoxygenation distinguishes it from both B1 and B2, possibly altering its bioavailability and enzymatic interactions .

Research Implications and Gaps

  • Further studies are needed to confirm its safety thresholds .

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